molecular formula C24H24ClN3O2S B2382211 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 1114646-10-4

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No. B2382211
CAS RN: 1114646-10-4
M. Wt: 453.99
InChI Key: GAWGOOKPAVTJRC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals . It also contains a 4-chlorophenyl group, a methyloxazol group, and a thioether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the polar quinazolinone group and the nonpolar chlorophenyl group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antimicrobial Applications

  • Synthesized compounds including quinazolines have shown potential as antimicrobial agents. Studies have indicated effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007).
  • Another study focused on derivatives of quinazolin-4(3H)-ones, which revealed significant antimicrobial properties against similar bacterial strains and fungi (Patel & Barat, 2010).

Antituberculosis and Anticancer Applications

  • Certain derivatives have been found effective against Mycobacterium tuberculosis, indicating potential applications in antituberculosis treatment. Specifically, some compounds demonstrated low toxicity against mouse fibroblasts, enhancing their therapeutic potential (Chitra et al., 2011).
  • In the realm of cancer research, specific quinazolin-4(3H)-one derivatives have shown promise as antitumor agents. Their effectiveness in inhibiting the growth of certain cancer cell lines highlights the potential for developing new anticancer drugs (Alanazi et al., 2013).

Corrosion Inhibition

  • Quinazolin derivatives have also been utilized in the field of material science, particularly as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in corrosive environments has been demonstrated, suggesting applications in industrial and engineering contexts (Bhat & Shetty, 2021).

Anticonvulsant Activities

  • There is evidence to suggest that certain thioxoquinazolinone derivatives possess anticonvulsant activities. This makes them potential candidates for developing new treatments for seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Enzyme Inhibition

  • Some quinazolin derivatives have been shown to inhibit enzymes like lipase and α-glucosidase. This property could be useful in designing drugs for conditions like diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Quinazolinones have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the biological activity of similar compounds, it could be interesting to explore its potential as a pharmaceutical or therapeutic agent .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-15(2)12-13-28-23(29)19-6-4-5-7-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-8-10-18(25)11-9-17/h4-11,15H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWGOOKPAVTJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

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